molecular formula C19H18BrN3O4 B11241291 5-Bromo-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-YL]oxy}ethyl)furan-2-carboxamide

5-Bromo-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-YL]oxy}ethyl)furan-2-carboxamide

Cat. No.: B11241291
M. Wt: 432.3 g/mol
InChI Key: FUKUYKJKVXLCRD-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-YL]oxy}ethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-YL]oxy}ethyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include:

    Bromination: Introduction of the bromine atom into the furan ring.

    Formation of the Pyridazinyl Moiety: This step involves the synthesis of the pyridazinyl group, which is then attached to the ethoxyphenyl group.

    Coupling Reactions: The final step involves coupling the brominated furan ring with the pyridazinyl-ethoxyphenyl intermediate under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-YL]oxy}ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-YL]oxy}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chlorophenyl (4-ethoxyphenyl)methanone: Shares structural similarities but differs in the functional groups attached to the core structure.

    N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide: Another brominated compound with different biological activities.

Uniqueness

5-Bromo-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-YL]oxy}ethyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H18BrN3O4

Molecular Weight

432.3 g/mol

IUPAC Name

5-bromo-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]furan-2-carboxamide

InChI

InChI=1S/C19H18BrN3O4/c1-2-25-14-5-3-13(4-6-14)15-7-10-18(23-22-15)26-12-11-21-19(24)16-8-9-17(20)27-16/h3-10H,2,11-12H2,1H3,(H,21,24)

InChI Key

FUKUYKJKVXLCRD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(O3)Br

Origin of Product

United States

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